RO5212054
Descripción
RO5212054 (PLX3603, RG7256) is an orally available small-molecule inhibitor selectively targeting the BRAF V600E mutation, a driver mutation in approximately 60% of melanomas and 8% of solid tumors . It binds to the ATP-binding site of BRAF V600E, suppressing MAPK pathway activation and tumor proliferation . RO5212054 entered clinical trials (NCT01143753) for BRAF V600-mutated advanced solid tumors, focusing on safety, tolerability, and pharmacokinetics .
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
RO5212054; RO-5212054; RO 5212054; RG7256; RG 7256; RG-7256; PLX3603; PLX-3603; PLX 3603. |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar BRAF Inhibitors
The following table summarizes key BRAF inhibitors and their profiles:
| Compound | Target Specificity | Clinical Phase | Key Indications | Resistance Mechanisms Addressed | Combination Therapies Tested |
|---|---|---|---|---|---|
| RO5212054 | BRAF V600E | Phase I | Advanced solid tumors | Preclinical data only | Not reported in evidence |
| Vemurafenib | BRAF V600E, wild-type BRAF, C-RAF | FDA-approved | Melanoma, NSCLC (trials) | RAS/MEK/ERK reactivation | MEK inhibitors (e.g., cobimetinib) |
| Dabrafenib | BRAF V600E, wild-type BRAF | FDA-approved | Melanoma, NSCLC | MAPK pathway alterations | Trametinib (MEK inhibitor) |
| ARQ736 | Pan-RAF (mutant BRAF, C-RAF) | Phase I | Colon, melanoma, thyroid cancers | Broad RAF inhibition | Not reported |
| RAF265 | BRAF, VEGFR2 | Phase I/II | Solid tumors | Dual targeting | MEK162 (NCT01352273) |
Key Findings:
- Specificity: RO5212054 is highly selective for BRAF V600E, unlike pan-RAF inhibitors (e.g., ARQ736) or dual inhibitors (e.g., RAF265) . This specificity may reduce off-target effects but could limit efficacy in tumors with non-V600E mutations or RAF isoform switching.
- Resistance: Vemurafenib and dabrafenib face resistance via MAPK reactivation, often addressed with MEK inhibitor combinations.
Mechanisms of Action and Resistance
- RO5212054 : Inhibits BRAF V600E-driven MAPK signaling, reducing tumor metabolism ([18F]FDG uptake) without affecting proliferation markers ([18F]FLT) in A375 models .
- Dual Inhibitors (e.g., RAF265) : Co-target BRAF and VEGFR2, offering anti-angiogenic effects but with increased toxicity risks .
Clinical Development Status
- RO5212054 : A Phase I trial (NCT01143753) enrolled 45 patients with BRAF V600-mutated tumors, testing dose escalation and safety. Anticipated outcomes include maximum tolerated dose (MTD) and pharmacokinetic data .
- ARQ736: Phase I trials show activity in xenograft models of melanoma and colon cancer, but clinical data are pending .
- RAF265 : Tested in combination with MEK162 (NCT01352273), highlighting a trend toward dual-pathway inhibition to preempt resistance .
Combination Therapies
- MEK Inhibitors: Vemurafenib/dabrafenib are often paired with MEK inhibitors (e.g., cobimetinib, trametinib) to delay resistance .
- Immune Checkpoint Inhibitors: Not mentioned for RO5212054, but BRAF/MEK inhibitors are increasingly combined with anti-PD-1 therapies in melanoma.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
